molecular formula C17H15N3O6S B14939143 methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14939143
M. Wt: 389.4 g/mol
InChI Key: FYMZMVQZMUSMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromen-2-one moiety, a thiadiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-2-one moiety: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid derivative.

    Coupling of the chromen-2-one and thiadiazole moieties: This is typically done through an acylation reaction, where the chromen-2-one derivative is reacted with an acyl chloride derivative of the thiadiazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromen-2-one moiety and have various biological activities, including anticoagulant and antimicrobial properties.

    Thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.

    Chromone derivatives: These compounds have a similar structure to chromen-2-one and are used in the development of anti-inflammatory and anticancer agents.

The uniqueness of this compound lies in its combination of these moieties, which may confer synergistic effects and enhance its overall biological activity.

Properties

Molecular Formula

C17H15N3O6S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 5-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O6S/c1-8-10-5-4-9(24-2)6-12(10)26-16(22)11(8)7-13(21)18-15-14(17(23)25-3)19-20-27-15/h4-6H,7H2,1-3H3,(H,18,21)

InChI Key

FYMZMVQZMUSMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.